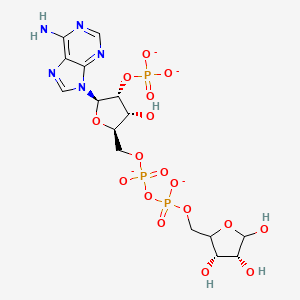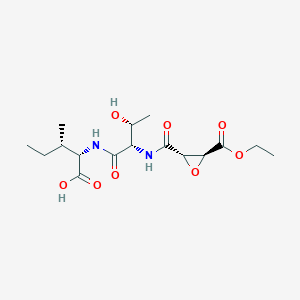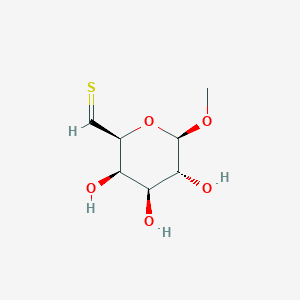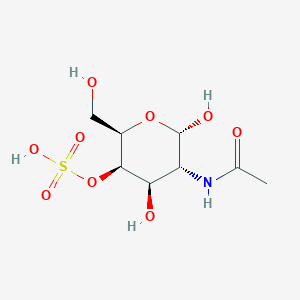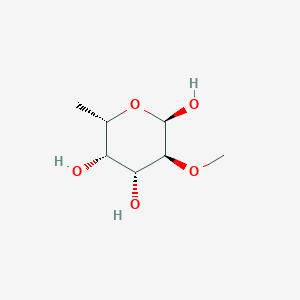
6-Deoxy-2-O-methyl-alpha-L-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-methyl-alpha-L-fucopyranose: is a monosaccharide derivative belonging to the class of organic compounds known as hexoses. It is a six-carbon sugar molecule with a methyl group attached to the second carbon atom. This compound is a derivative of L-fucose, a naturally occurring deoxyhexose found in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-methyl-alpha-L-fucopyranose typically involves the methylation of L-fucose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-O-methyl-alpha-L-fucopyranose may involve enzymatic methods using specific methyltransferases that catalyze the transfer of a methyl group to L-fucose. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-O-methyl-alpha-L-fucopyranose can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), hydrobromic acid (HBr)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-O-methyl-alpha-L-fucopyranose is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It serves as a precursor in the preparation of glycosyl donors and acceptors for glycosylation reactions .
Biology: In biological research, 2-O-methyl-alpha-L-fucopyranose is used to study the role of fucose-containing glycans in cell-cell recognition, signaling, and immune responses. It is also employed in the synthesis of oligosaccharides that mimic natural glycans .
Medicine: It is also investigated for its role in modulating immune responses and as a potential therapeutic agent .
Industry: In the industrial sector, 2-O-methyl-alpha-L-fucopyranose is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 2-O-methyl-alpha-L-fucopyranose involves its interaction with specific carbohydrate-binding proteins, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell adhesion, signaling, and immune responses. The compound’s methyl group enhances its stability and binding affinity to target proteins, making it a valuable tool in glycoscience research .
Comparison with Similar Compounds
Similar Compounds:
L-fucose: A naturally occurring deoxyhexose with similar structural features but lacking the methyl group at the second carbon.
2-O-methyl-alpha-D-fucopyranose: An enantiomer of 2-O-methyl-alpha-L-fucopyranose with the same molecular formula but different spatial arrangement of atoms.
2,4-di-O-methyl-alpha-L-fucopyranose: A derivative with additional methylation at the fourth carbon.
Uniqueness: 2-O-methyl-alpha-L-fucopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second carbon enhances its stability and binding affinity to carbohydrate-binding proteins, making it a valuable compound in glycoscience research .
properties
CAS RN |
1887228-22-9 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 |
InChI Key |
YLAMTMNJXPWCQN-CXNFULCWSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)O |
melting_point |
150 - 152 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




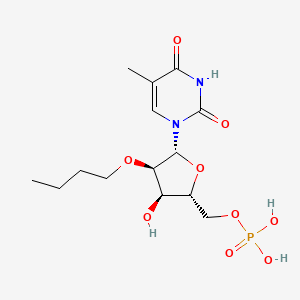

![(2S)-1-[2-({[(2R,3S,6R)-6-amino-2-methylpiperidin-3-yl]methyl}amino)ethyl]-6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-1,2-dihydropyrazin-2-ol](/img/structure/B10776462.png)
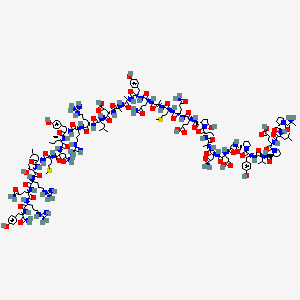
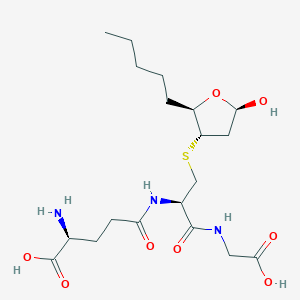
![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)

